3,5-DIMETHYL 1-[(4-METHYLPHENYL)METHYL]-4-[4-(TRIFLUOROMETHOXY)PHENYL]-1,4-DIHYDROPYRIDINE-3,5-DICARBOXYLATE
Overview
Description
3,5-DIMETHYL 1-[(4-METHYLPHENYL)METHYL]-4-[4-(TRIFLUOROMETHOXY)PHENYL]-1,4-DIHYDROPYRIDINE-3,5-DICARBOXYLATE is a complex organic compound belonging to the dihydropyridine class This compound is notable for its unique structural features, which include a dihydropyridine ring substituted with methyl, phenyl, and trifluoromethoxy groups
Preparation Methods
The synthesis of 3,5-DIMETHYL 1-[(4-METHYLPHENYL)METHYL]-4-[4-(TRIFLUOROMETHOXY)PHENYL]-1,4-DIHYDROPYRIDINE-3,5-DICARBOXYLATE can be achieved through the Hantzsch condensation reaction. This method involves the reaction of an aryl aldehyde, a β-ketoester, and ammonia or an amine. For instance, the reaction of p-methoxybenzaldehyde, methyl acetoacetate, and p-toluidine under microwave irradiation in the presence of iodine has been reported to yield similar dihydropyridine derivatives . This method is advantageous due to its efficiency and the use of solvent-free conditions.
Chemical Reactions Analysis
3,5-DIMETHYL 1-[(4-METHYLPHENYL)METHYL]-4-[4-(TRIFLUOROMETHOXY)PHENYL]-1,4-DIHYDROPYRIDINE-3,5-DICARBOXYLATE undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form pyridine derivatives.
Reduction: Reduction reactions can convert it into tetrahydropyridine derivatives.
Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions, such as nitration and halogenation. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and electrophiles like nitric acid for nitration.
Scientific Research Applications
This compound has significant applications in scientific research, particularly in the fields of chemistry, biology, and medicine. In chemistry, it serves as a building block for the synthesis of more complex molecules. In biology, its derivatives are studied for their potential as calcium channel blockers, which are important in the treatment of cardiovascular diseases. In medicine, similar dihydropyridine compounds are used as antihypertensive agents due to their ability to modulate calcium ion flow in cells .
Mechanism of Action
The mechanism of action of 3,5-DIMETHYL 1-[(4-METHYLPHENYL)METHYL]-4-[4-(TRIFLUOROMETHOXY)PHENYL]-1,4-DIHYDROPYRIDINE-3,5-DICARBOXYLATE involves its interaction with calcium channels in cell membranes. By binding to these channels, the compound inhibits the influx of calcium ions, leading to vasodilation and a reduction in blood pressure. This mechanism is similar to that of other dihydropyridine calcium channel blockers, which target the L-type calcium channels in vascular smooth muscle cells .
Comparison with Similar Compounds
Similar compounds to 3,5-DIMETHYL 1-[(4-METHYLPHENYL)METHYL]-4-[4-(TRIFLUOROMETHOXY)PHENYL]-1,4-DIHYDROPYRIDINE-3,5-DICARBOXYLATE include other dihydropyridine derivatives such as nifedipine, amlodipine, and felodipine. These compounds share the dihydropyridine core structure but differ in their substituents, which influence their pharmacological properties. For example, nifedipine is widely used as an antihypertensive agent, while amlodipine has a longer duration of action. The presence of the trifluoromethoxy group in this compound may confer unique pharmacokinetic properties, making it a subject of interest for further research .
Properties
IUPAC Name |
dimethyl 1-[(4-methylphenyl)methyl]-4-[4-(trifluoromethoxy)phenyl]-4H-pyridine-3,5-dicarboxylate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H22F3NO5/c1-15-4-6-16(7-5-15)12-28-13-19(22(29)31-2)21(20(14-28)23(30)32-3)17-8-10-18(11-9-17)33-24(25,26)27/h4-11,13-14,21H,12H2,1-3H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YAZBRIWLDMBTCF-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)CN2C=C(C(C(=C2)C(=O)OC)C3=CC=C(C=C3)OC(F)(F)F)C(=O)OC | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H22F3NO5 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
461.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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